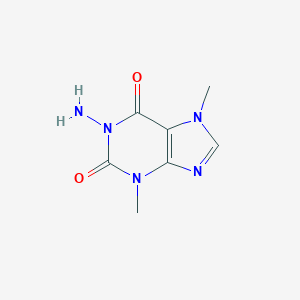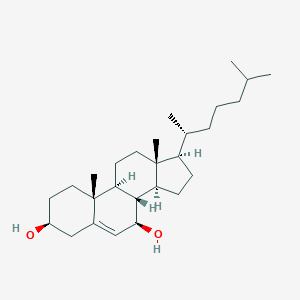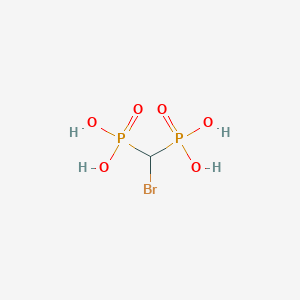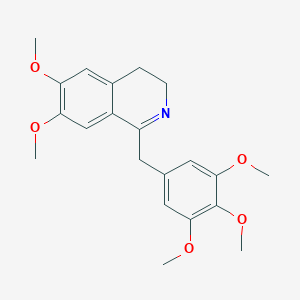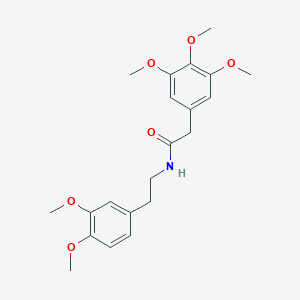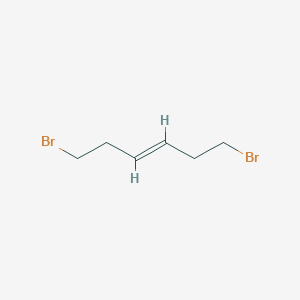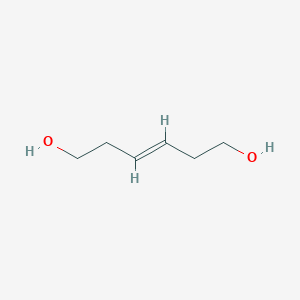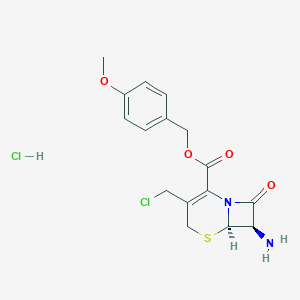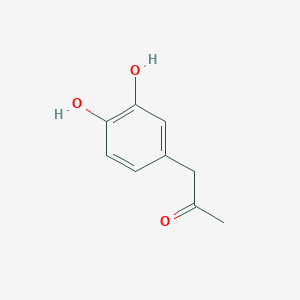
3,4-Dihydroxyphenylacetone
Overview
Description
3’,4’-Dihydroxyphenylacetone is an organic compound with the molecular formula C₉H₁₀O₃. It is a white crystalline solid with a characteristic aromatic odor. This compound is soluble in ethanol, ether, and chloroform, but only slightly soluble in water . It is used in various chemical research and industrial applications.
Mechanism of Action
Target of Action
3,4-Dihydroxyphenylacetone, also known as DHPA, is a metabolite of the neurotransmitter dopamine . The primary targets of DHPA are the enzymes involved in dopamine metabolism, specifically monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) . These enzymes play a crucial role in the degradation of dopamine, a neurotransmitter that is essential for various brain functions.
Mode of Action
DHPA interacts with its targets, MAO and COMT, through a series of biochemical reactions. MAO catalyzes the conversion of dopamine to DHPA . This interaction results in the production of DHPA, which is then further metabolized by COMT .
Biochemical Pathways
The biochemical pathway involving DHPA is part of the larger dopamine metabolic pathway. Dopamine can be metabolized into one of three substances: DHPA, 3-methoxytyramine (3-MT), or norepinephrine . Both DHPA and 3-MT are further degraded to form homovanillic acid (HVA) . This pathway plays a vital role in maintaining the balance of dopamine in the brain, which is crucial for normal neurological function.
Pharmacokinetics
Dopamine and its metabolites are typically rapidly absorbed and distributed in the body, metabolized by enzymes such as MAO and COMT, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of DHPA’s action are primarily related to its role in dopamine metabolism. By serving as an intermediate in the breakdown of dopamine, DHPA helps regulate the levels of this crucial neurotransmitter in the brain . This regulation is essential for normal brain function, as imbalances in dopamine levels are associated with various neurological disorders.
Action Environment
Environmental factors can influence the action, efficacy, and stability of DHPA. For instance, factors that affect enzyme activity, such as pH and temperature, can impact the rate at which dopamine is metabolized to DHPA . Additionally, certain substances or conditions that inhibit the activity of MAO or COMT could potentially affect the production of DHPA .
Biochemical Analysis
Biochemical Properties
3,4-Dihydroxyphenylacetone is a metabolite of α-methylDopa, produced by oxidative deamination . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme DHPAA synthase, which catalyzes the production of 3,4-dihydroxyphenylacetaldehyde (DHPAA) directly from L-dopa .
Cellular Effects
These metabolites have significant roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to DHPAA by the enzyme DHPAA synthase . This reaction is part of a minor pathway of dopamine metabolism
Metabolic Pathways
This compound is involved in the metabolic pathway of α-methylDopa, where it is produced by oxidative deamination . It interacts with the enzyme DHPAA synthase in this process .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’,4’-Dihydroxyphenylacetone can be synthesized through the reduction of 3’,4’-dihydroxyphenylacetaldehyde. This process involves the use of reducing agents such as sodium borohydride under controlled conditions . Another method involves the decarboxylation-deamination of α-methyl dopa, catalyzed by 3’,4’-dihydroxyphenylacetaldehyde synthase .
Industrial Production Methods: In industrial settings, the compound is produced by the oxidative deamination of α-methyl dopa. This method is preferred due to its efficiency and scalability .
Types of Reactions:
Oxidation: 3’,4’-Dihydroxyphenylacetone can undergo oxidation to form 3’,4’-dihydroxyphenylacetic acid.
Reduction: The compound can be reduced to form 3’,4’-dihydroxyphenylethanol.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used under acidic or basic conditions.
Major Products:
Oxidation: 3’,4’-Dihydroxyphenylacetic acid.
Reduction: 3’,4’-Dihydroxyphenylethanol.
Substitution: Various substituted phenylacetones depending on the substituent introduced.
Scientific Research Applications
3’,4’-Dihydroxyphenylacetone has several applications in scientific research:
Comparison with Similar Compounds
3’,4’-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar hydroxyl groups but different functional groups.
3’,4’-Dihydroxyphenylethanol: A reduced form of 3’,4’-dihydroxyphenylacetone.
3’,4’-Dihydroxybenzaldehyde: An aldehyde with similar hydroxyl groups but different carbonyl functionality.
Uniqueness: 3’,4’-Dihydroxyphenylacetone is unique due to its specific role as a metabolite of α-methyl dopa and its involvement in the oxidative deamination process. Its distinct chemical structure allows it to participate in a variety of reactions, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5,11-12H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXBETDGCMQLMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179739 | |
| Record name | 2-Propanone, 1-(3,4-dihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2503-44-8 | |
| Record name | 1-(3,4-Dihydroxyphenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2503-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxyphenylacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, 1-(3,4-dihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydroxyphenylacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDROXYPHENYLACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4161KA24ZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-Dihydroxyphenylacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031132 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-dihydroxyphenylacetone interact with Dopa decarboxylase (DDC), and what are the downstream effects?
A: this compound acts as an active site-directed affinity label for DDC. [] It binds to the active site of the enzyme and leads to time- and concentration-dependent irreversible inactivation. [] This inactivation occurs through the trapping of the pyridoxal 5'-phosphate (PLP) cofactor in a ternary complex with the lysine residue in the active site and the this compound molecule. [] This interaction ultimately inhibits the enzyme's activity.
Q2: Can you elaborate on the formation of this compound in the context of DDC activity?
A: DDC catalyzes the conversion of α-methyldopa to this compound and ammonia. [] This reaction consumes molecular oxygen and proceeds through the intermediate α-methyldopamine, which doesn't accumulate significantly during the process. [] Interestingly, under anaerobic conditions, α-methyldopamine accumulates, and the production of both this compound and ammonia is significantly reduced. []
Q3: Besides its interaction with DDC, has this compound been identified in other metabolic contexts?
A: Yes, research indicates that this compound is also a metabolite of carbidopa, an aromatic amino acid decarboxylase inhibitor. [] It has been detected in the urine of humans and dogs after carbidopa administration. []
Q4: What is the significance of the different covalent adducts formed between DDC and either this compound or serotonin?
A: While both this compound and serotonin (5-HT) can inactivate DDC by forming covalent adducts with PLP, the specific adducts formed differ in their absorbance, fluorescence, and circular dichroism (CD) characteristics. [] This suggests that although both molecules lead to enzyme inactivation, the underlying mechanisms and the precise nature of their interaction with DDC and PLP are distinct. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)
